Technical Guide: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
Technical Guide: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene
The following technical guide details the chemical identity, synthesis, and application logic for 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene , a specialized fluorinated building block.
CAS Number: 1099597-27-9[1]
Part 1: Executive Summary & Chemical Identity
1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene is a highly fluorinated aromatic motif (
In drug discovery, this motif serves as a bioisostere for ethyl or isopropyl groups, blocking metabolic "soft spots" while modulating
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 214.11 g/mol | |
| Physical State | Colorless Liquid | |
| Boiling Point | ~116 °C | Estimated based on isomer 1,2,3-trifluoro-5-(...) |
| Density | ~1.35 – 1.45 g/mL | Typical for polyfluorinated alkylbenzenes |
| LogP (Predicted) | 3.2 – 3.8 | Highly lipophilic due to |
| Electronic Character | Electron-deficient ( | Deactivated towards electrophilic attack |
Part 2: Synthesis & Manufacturing Protocols
Synthesizing electron-deficient arenes with fluoroalkyl side chains requires overcoming the inherent deactivation of the benzene ring.[1] Standard Friedel-Crafts alkylation fails due to the electron-withdrawing nature of both the fluorine substituents and the trifluoroethyl group.[1]
Primary Route: Radical Trifluoroethylation
The most robust method for introducing a 2,2,2-trifluoroethyl group onto a polyfluorobenzene core involves radical substitution .[1] This avoids the limitations of nucleophilic aromatic substitution (
Mechanism & Logic
-
Radical Generation: A trifluoroethyl radical (
) is generated from 2,2,2-trifluoroethyl iodide ( ) using a radical initiator (peroxides) or photoredox catalysis.[1] -
Addition: The electrophilic radical adds to the electron-deficient arene.[1] While radical addition usually favors electron-rich systems, the specific polarity of fluoroalkyl radicals allows reaction with fluorobenzenes under forcing conditions or specific catalysis.[1]
Experimental Protocol (General Procedure)
Note: This protocol is adapted from standard radical fluoroalkylation methodologies for electron-deficient arenes.
Reagents:
-
Alkylating Agent: 2,2,2-Trifluoroethyl iodide[1]
-
Oxidant/Initiator: Di-tert-butyl peroxide (DTBP) or Copper(II) acetate[1]
-
Solvent: Neat or Dichloromethane[1]
Step-by-Step Workflow:
-
Setup: Charge a high-pressure reaction vessel (bomb reactor) with 1,3,5-trifluorobenzene (1.0 equiv).
-
Addition: Add 2,2,2-trifluoroethyl iodide (1.5 equiv) and DTBP (0.2 equiv).
-
Reaction: Seal and heat to 130–150 °C for 12–24 hours. The high temperature is required to homolyze the peroxide and drive the radical chain.[1]
-
Workup: Cool to room temperature. Quench with aqueous sodium thiosulfate to remove residual iodine.[1]
-
Purification: Extract with pentane/ether. Dry over
.[1] Isolate the product via fractional distillation. The product will have a higher boiling point than the starting material (75 °C vs ~116 °C).[1]
Synthesis Pathway Diagram
Figure 1: Radical-mediated synthesis pathway overcoming electronic deactivation.
Part 3: Applications in Drug Discovery & Materials
Medicinal Chemistry: The Bioisostere Logic
In drug design, the 2,2,2-trifluoroethyl group is a "privileged motif."[1] Replacing a standard ethyl group with this fluorinated analog induces critical changes:
-
Metabolic Blocking: The
bond strength (approx. 116 kcal/mol) renders the terminal carbon immune to Cytochrome P450 oxidation.[1] -
Conformational Locking: The gauche effect between fluorine and adjacent heteroatoms or protons can lock the side chain into a specific conformation, reducing entropy penalties upon binding to a protein target.[1]
-
Lipophilicity Modulation: It increases LogP, enhancing blood-brain barrier (BBB) penetration, while simultaneously lowering the
of proximal amines or alcohols (inductive effect).[1]
Energy Storage: High-Voltage Electrolytes
The compound is a critical candidate for Lithium-Metal Battery (LMB) electrolytes.[1]
-
Anodic Stability: The high fluorine content lowers the HOMO energy level, preventing oxidative decomposition at high voltages (>4.5 V vs
).[1] -
SEI Formation: It participates in the formation of a Fluorine-rich Solid Electrolyte Interphase (SEI), which suppresses lithium dendrite growth.[1]
Decision Logic for Application
Figure 2: Decision matrix for deploying this fluorinated motif in R&D.
Part 4: Handling & Safety
While specific toxicological data for this exact CAS is limited, it should be handled as a Fluorinated Aromatic Solvent .[1]
-
Hazards: Likely causes skin/eye irritation (H315/H319).[1] Flammable liquid and vapor.[1][4]
-
Storage: Store under inert atmosphere (
or Ar) to prevent slow hydrolysis or oxidation. -
Disposal: Must be incinerated in a facility equipped with a scrubber for Hydrogen Fluoride (HF).[1]
References
-
PubChem Compound Summary. 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene (Isomer Analog Data). National Center for Biotechnology Information.[1] Link[1]
-
Matrix Scientific. Product Catalog: 1,3,5-Trifluoro-2-(2,2,2-trifluoroethyl)benzene (CAS 1099597-27-9).[1]Link[1]
-
BenchChem. Technical Data Sheet: Fluorinated Benzene Derivatives for Electrolytes.Link[1]
-
Oakwood Chemical. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (Reagent for Trifluoroethylation).[1]Link
-
GuideChem. Chemical Properties of Polyfluorinated Alkyl Benzenes.Link[1]
